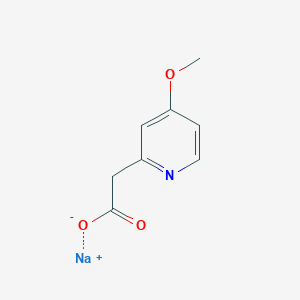![molecular formula C6H12O6 B1445955 D-[6-13C]Galactose CAS No. 478518-62-6](/img/structure/B1445955.png)
D-[6-13C]Galactose
Übersicht
Beschreibung
D-Galactose is a simple monosaccharide that serves as an energy source and as an essential component of glycolipids and glycoproteins . It contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway .
Synthesis Analysis
A study describes an efficient synthesis of L-galactose that is a mirror image of D-galactose . This synthesis is part of the preparation for racemic protein crystallography, an emerging methodology to obtain high-resolution protein structures .
Molecular Structure Analysis
The molecular structure of D-Galactose is C6H12O6 . It is a C4 epimer of glucose . The structure of D-Galactose can be analyzed using various spectroscopic methods, including NMR spectroscopy, which is a powerful tool in structural analysis of glucans .
Chemical Reactions Analysis
D-Galactose can be used in various chemical reactions. For instance, it can be used in the preparation of both a mirror image of protein and a mirror image of glycan for racemic protein crystallography . Moreover, D-Galactose can be used in a stable-isotope turnover study to evaluate endogenous galactose .
Physical And Chemical Properties Analysis
D-Galactose has the chemical formula C6H12O6 . It is easily soluble in water and slightly soluble in ethanol and glycerol .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
D-[6-13C]Galactose: is utilized in drug delivery systems due to its ability to function as a ligand that selectively targets cells expressing galactose receptors . This targeting is particularly useful for delivering drugs to hepatocytes, macrophages, and certain cancer cells. By attaching galactose to drugs or drug-loaded nanoparticles, the cellular uptake is enhanced, improving the efficacy of the drug delivery to the intended target cells .
Diagnostics
In diagnostics, D-[6-13C]Galactose plays a crucial role in liver function tests, such as the galactose elimination capacity test . This test is used to evaluate liver function and assess liver diseases, as well as to determine hepatic functional reserve. The compound’s interactions with specific cell receptors make it a valuable diagnostic tool .
Theranostics
Theranostics combines therapeutic and diagnostic applications, and D-[6-13C]Galactose is at the forefront of this field . Galactose-based theranostic agents are designed to deliver drugs while simultaneously performing diagnostic functions, thereby streamlining the treatment and monitoring process .
Biofuel Production
D-[6-13C]Galactose: is a promising raw material for biofuel production. Through microbial fermentation, galactose-rich biomass can be converted into biofuels . This application is particularly relevant given the increasing demand for sustainable and renewable energy sources .
Low-Calorie Sweetener Production
The enzyme-catalyzed conversion of D-[6-13C]Galactose to D-tagatose offers a low-calorie alternative to sugar . D-tagatose is a promising sweetener that can cater to the growing market for healthier sugar substitutes .
Biotechnological Research
In biotechnological research, D-[6-13C]Galactose is used to study and manipulate metabolic pathways. It serves as a tracer in metabolic flux analysis, helping researchers understand the flow of carbon through metabolic networks. This is crucial for optimizing metabolic engineering strategies and improving the production of valuable compounds .
Wirkmechanismus
Target of Action
D-Galactose, a simple natural compound, has been investigated for its distinctive properties and interactions with specific cell receptors . It functions as a ligand to selectively target cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .
Mode of Action
D-Galactose interacts with its targets by binding to galactose receptors on the cell surface . This interaction triggers a series of cellular responses, including enhanced cellular uptake of the compound . Excess D-Galactose can be reduced by galactose reductase to form galactitol, leading to osmotic stress and mitochondrial dysfunction . It can also be oxidized by galactose oxidase to form hydrogen peroxide, leading to decreased SOD level and impaired redox homeostasis .
Biochemical Pathways
D-Galactose is involved in several biochemical pathways. The most notable is the Leloir pathway, which is responsible for the degradation of galactose . In this pathway, galactose is converted into glucose, which can then be used for energy production . Other pathways include the semi-phosphorylative Entner-Doudoroff pathway and the De Ley-Doudoroff pathway .
Pharmacokinetics
The pharmacokinetics of D-Galactose involves its absorption, distribution, metabolism, and excretion (ADME). D-Galactose is well absorbed and widely distributed in the body . It is metabolized primarily in the liver, where it is converted into glucose and other metabolites . The compound is excreted from the body within about 8 hours after ingestion .
Result of Action
The action of D-Galactose results in a variety of molecular and cellular effects. For instance, it enhances the delivery of drugs to target cells, thereby improving therapeutic efficacy . In addition, D-Galactose can induce senescence in vitro and in vivo, making it a useful tool for anti-aging therapeutic interventions .
Action Environment
The action of D-Galactose can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the binding of D-Galactose to its target receptors . Furthermore, the physiological state of the target cells, such as their metabolic activity and the expression level of galactose receptors, can also influence the action of D-Galactose .
Zukünftige Richtungen
D-Galactose has been used to generate a model of accelerated aging and its possible underlying mechanisms involved in different tissues/organs . It is also useful as a raw material for biomass fuel production or low-calorie sweetener production . The use of D-Galactose in these areas is attracting increased attention, indicating potential future directions for research and application .
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GHGSTUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[6-13C]Galactose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[4-(Formylamino)phenoxy]-N-methyl-2-pyridinecarboxamide](/img/structure/B1445890.png)


![[cis-3-Fluoropiperidin-4-yl]methanol hydrochloride](/img/structure/B1445895.png)